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Compound of Interest

Compound Name: FRAX486

Cat. No.: B607551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor FRAX486 with alternative

compounds, supported by experimental data. We will delve into its specificity, the experimental

methods used for its evaluation, and its place within relevant signaling pathways.

FRAX486: A Potent Inhibitor of Group I p21-
Activated Kinases
FRAX486 is a potent, ATP-competitive small molecule inhibitor of the p21-activated kinases

(PAKs). The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and

Group II (PAK4, PAK5, and PAK6). FRAX486 demonstrates significant selectivity for Group I

PAKs.

Kinase Inhibition Profile of FRAX486
Experimental data demonstrates that FRAX486 inhibits Group I PAKs in the nanomolar range,

while its activity against the Group II member PAK4 is substantially lower.
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Kinase IC50 (nM)

PAK1 14

PAK2 33

PAK3 39

PAK4 575

This data highlights the selectivity of FRAX486 for PAK1, PAK2, and PAK3 over PAK4.

Comparative Kinase Selectivity
To provide a broader perspective on the specificity of FRAX486, it is useful to compare its

profile with other known PAK inhibitors. While a comprehensive kinome scan for FRAX486 is

not publicly available, data for other inhibitors such as IPA-3 and PF-3758309 offer a valuable

benchmark.

IPA-3 is a non-ATP competitive, allosteric inhibitor of Group I PAKs. It has been shown to be

highly selective, with an IC50 of 2.5 µM for PAK1 and no inhibition of Group II PAKs (PAKs 4-6)

[1][2]. Notably, IPA-3 has been profiled against a panel of over 200 kinases and demonstrated

a high degree of selectivity.

PF-3758309 is a potent, ATP-competitive inhibitor with activity against both Group I and Group

II PAKs. It has been shown to inhibit PAK4 with a Kd of 2.7 nM and an IC50 of 1.3 nM in a cell-

based assay for a PAK4 substrate[3][4]. A broad kinase screen of PF-3758309 against 146

kinases revealed that it inhibits several other kinases with IC50 values below 100 nM,

indicating a broader spectrum of activity compared to the focused selectivity of FRAX486 for

Group I PAKs[5][6].
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Inhibitor Primary Target(s) Selectivity Profile

FRAX486
Group I PAKs (PAK1, PAK2,

PAK3)

Highly selective for Group I

over Group II PAKs.

IPA-3
Group I PAKs (specifically

PAK1)

Allosteric inhibitor with high

selectivity over a broad panel

of kinases.

PF-3758309
Pan-PAK inhibitor (Groups I

and II)

Potent inhibitor of both groups,

with some off-target activities

on other kinases[5][6].

Experimental Protocols
The determination of kinase inhibition, typically represented by an IC50 value, is performed

using in vitro kinase assays. Below is a representative protocol for such an assay, based on

commonly used methods.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol outlines the general steps for determining the IC50 of a compound against a

specific kinase.

1. Reagents and Materials:

Recombinant Kinase (e.g., PAK1, PAK2, PAK3, PAK4)

Kinase Substrate (e.g., a specific peptide or protein)

ATP (Adenosine Triphosphate)

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]

Test Compound (e.g., FRAX486) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7][8]
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384-well plates

2. Assay Procedure:

Compound Preparation: Prepare serial dilutions of the test compound (e.g., FRAX486) in

kinase assay buffer. Include a DMSO-only control.

Reaction Setup: In a 384-well plate, add the following components in order:

1 µl of the diluted test compound or DMSO control.

2 µl of the recombinant kinase solution.

2 µl of a substrate/ATP mixture.

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60

minutes)[8].

Detection:

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature[8].

Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce

a luminescent signal. Incubate for 30 minutes at room temperature[7].

Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

The luminescent signal is proportional to the amount of ADP produced, which reflects the

kinase activity.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a dose-response curve to determine the IC50 value.
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Experimental workflow for in vitro kinase inhibition assay.

Signaling Pathway Context
p21-activated kinases are key effectors of the Rho family of small GTPases, particularly Cdc42

and Rac. These kinases play a crucial role in regulating the actin cytoskeleton, cell motility, and

other cellular processes. The signaling cascade is initiated by the binding of active, GTP-bound

Cdc42 or Rac to the autoinhibitory domain of PAKs, leading to a conformational change and

subsequent kinase activation. FRAX486, as an ATP-competitive inhibitor, blocks the catalytic

activity of PAKs, thereby preventing the phosphorylation of downstream substrates.
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Simplified Rac/Cdc42-PAK signaling pathway and the point of inhibition by FRAX486.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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